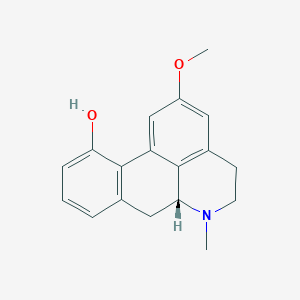![molecular formula C12H14ClN3 B10793555 1H-Pyrrolo[2,3-b]pyridine, 6-chloro-3-(3-piperidinyl)-](/img/structure/B10793555.png)
1H-Pyrrolo[2,3-b]pyridine, 6-chloro-3-(3-piperidinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-3-(piperidin-3-yl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that contains both pyridine and piperidine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the chlorine atom and the piperidine ring in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-(piperidin-3-yl)-1H-pyrrolo[2,3-b]pyridine can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically involves the use of a palladium catalyst, a boronic acid or ester, and a halogenated precursor . The reaction conditions are generally mild, and the process is known for its functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-chloro-3-(piperidin-3-yl)-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid derivative, while substitution reactions can introduce various functional groups such as alkyl or aryl groups.
Scientific Research Applications
6-chloro-3-(piperidin-3-yl)-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-chloro-3-(piperidin-3-yl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and functional groups. The piperidine ring and chlorine atom play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 8-chloro-11-fluoro-11-(piperidin-4-yl)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine
- 2-(piperidin-1-yl)pyridine-5-boronic acid pinacol ester
Uniqueness
6-chloro-3-(piperidin-3-yl)-1H-pyrrolo[2,3-b]pyridine is unique due to its specific arrangement of the pyridine and piperidine rings, as well as the presence of the chlorine atom. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C12H14ClN3 |
|---|---|
Molecular Weight |
235.71 g/mol |
IUPAC Name |
6-chloro-3-piperidin-3-yl-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C12H14ClN3/c13-11-4-3-9-10(7-15-12(9)16-11)8-2-1-5-14-6-8/h3-4,7-8,14H,1-2,5-6H2,(H,15,16) |
InChI Key |
HZOQVOGSPNJBDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)C2=CNC3=C2C=CC(=N3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


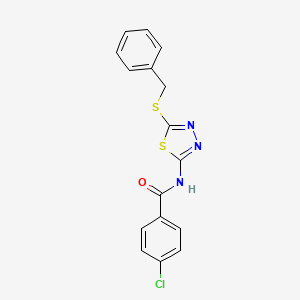
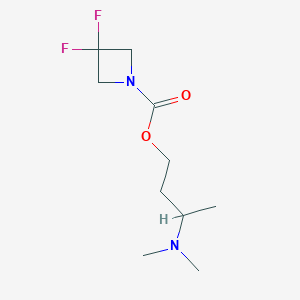
![N-benzyl-5-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N,3-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B10793479.png)
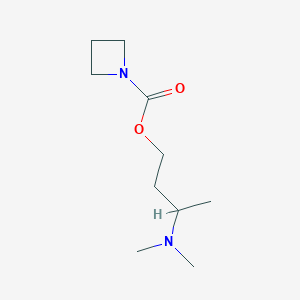
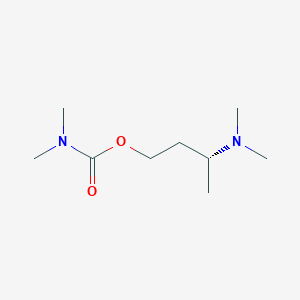
![5-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-3-methyl-N-(2-phenylethyl)-1-benzofuran-2-carboxamide](/img/structure/B10793488.png)

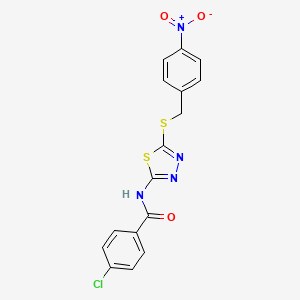
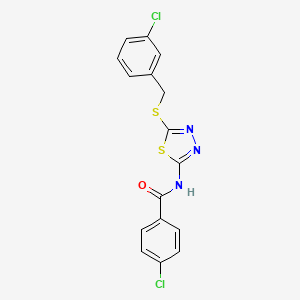
![N-[4-[3-(2-Methoxyphenyl)piperazin-1-yl]propyl]-2,1,3-benzoxadiazole-5-carboxamide](/img/structure/B10793510.png)
![N-[4-[3-(3-Methoxyphenyl)piperazin-1-yl]propyl]-4-(1Himidazol-1-yl)benzamide](/img/structure/B10793511.png)
![2-{2-[2-(3-Methoxyphenyl)ethyl]phenoxy}ethyl-(6,7-dimethoxy-3,4-dihydroisoquinoline)](/img/structure/B10793534.png)
![5-{2-[2-(3-Methoxyphenyl)ethyl]phenoxy}propyl-(6,7-dimethoxy-3,4-dihydroisoquinoline)](/img/structure/B10793539.png)
